molecular formula C17H18BrNO3S B11073318 1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B11073318
M. Wt: 396.3 g/mol
InChI Key: MZWJWRMESNQRRO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-functionalized dihydroindole derivative characterized by a 5-bromo-2-methoxy-4-methylbenzenesulfonyl group attached to the nitrogen of a 2-methyl-2,3-dihydro-1H-indole scaffold. Though direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related sulfonamides and indole derivatives (e.g., from , and 10) allow inferences about its properties .

Properties

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C17H18BrNO3S/c1-11-8-16(22-3)17(10-14(11)18)23(20,21)19-12(2)9-13-6-4-5-7-15(13)19/h4-8,10,12H,9H2,1-3H3

InChI Key

MZWJWRMESNQRRO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.

    Indole Formation: The indole core is formed through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares a dihydroindole-sulfonamide core with several analogs but differs in substituent patterns:

Compound Name Key Substituents on Benzenesulfonyl Group Additional Functional Groups Reference
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole 5-Br, 2-OCH3, 4-CH3 None Target
1-[5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-2-methyl-benzenesulfonyl]-6-nitro-2,3-dihydro-1H-indole (5k) 5-Cyclohexyl oxadiazole, 2-CH3, 6-NO2 Oxadiazole ring, nitro group
1-[5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-2-methyl-benzenesulfonyl]-2,3-dihydro-1H-indole (5j) 5-Cyclohexyl oxadiazole, 2-CH3 Oxadiazole ring
1-[(4-Methoxyphenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole (7) 4-OCH3 (on phenylcarbonyl) Pyridinyl group
  • In contrast, the oxadiazole rings in compounds 5k and 5j introduce conjugated π-systems, which may improve binding to biological targets .

Physicochemical Properties

Melting Points and Solubility
  • Compounds with bulky substituents (e.g., cyclohexyl oxadiazole in 5k) exhibit higher melting points (120°C for 5k vs. 98°C for 5j), attributed to increased crystallinity . The target compound’s bromine and methoxy groups may similarly elevate its melting point compared to non-halogenated analogs.
  • However, bromine’s lipophilic effect may counteract this .
Spectroscopic Data
  • IR Spectroscopy : Sulfonamide S=O stretches in 5k and 5j appear at 1344–1167 cm⁻¹, consistent with the target compound’s expected spectrum .
  • NMR : The dihydroindole protons in analogs (e.g., 5k) resonate near δ 3.2–4.5 ppm (CH2 groups), while aromatic protons with bromine substituents (e.g., ) show upfield shifts (δ 6.8–7.2 ppm) due to electron-withdrawing effects .

Biological Activity

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19BrN2O3SC_{18}H_{19}BrN_2O_3S with a molecular weight of 423.3 g/mol. The presence of the bromo, methoxy, and sulfonyl groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with various enzymes, inhibiting their activity by binding to active sites.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways.
  • Electrophilic Aromatic Substitution : The bromine substituent can facilitate reactions with nucleophiles, altering biological pathways.

Antiviral Activity

Recent studies have shown that derivatives of similar structures exhibit antiviral properties. For instance, compounds containing acylhydrazone fragments demonstrated significant activity against Tobacco Mosaic Virus (TMV) at concentrations as low as 100 mg/L, suggesting potential antiviral applications for related compounds .

Antibacterial Activity

Research indicates that compounds with similar structural motifs have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.5 to 9.4 μM, indicating promising antibacterial potential .

Case Studies

  • Antiviral Efficacy :
    • A study evaluated the antiviral activity of novel derivatives against TMV. Compounds were tested at different concentrations (100 mg/L and 500 mg/L), showing over 40% inactivation at the higher concentration .
  • Antibacterial Screening :
    • In vitro tests were conducted on nitroimidazole hybrids against various bacterial strains. One derivative showed an MIC comparable to standard antibiotics, highlighting its potential as an antibacterial agent .

Data Tables

Biological Activity Tested Concentration (mg/L) Effectiveness (%)
Antiviral (against TMV)100<40
Antiviral (against TMV)500>40
Antibacterial (S. aureus)6.5Comparable to standards
Antibacterial (E. coli)9.4Comparable to standards

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